molecular formula C9H13NO B189446 4-tert-Butylpyridine 1-oxide CAS No. 23569-17-7

4-tert-Butylpyridine 1-oxide

Cat. No.: B189446
CAS No.: 23569-17-7
M. Wt: 151.21 g/mol
InChI Key: CMFQXPIZAKBRCG-UHFFFAOYSA-N
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Description

4-tert-Butylpyridine 1-oxide is an organic compound with the molecular formula C₉H₁₃NO. It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide. This compound is known for its white to almost white powder or crystalline appearance and is used in various chemical applications due to its unique properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-tert-Butylpyridine 1-oxide plays a significant role in biochemical reactions, particularly in the field of solar cell research. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been demonstrated to improve the crystallinity of perovskite in solar cells, which enhances their efficiency . The compound interacts with lead iodide (PbI2) and methylammonium iodide (CH3NH3I) to facilitate the formation of high-quality perovskite crystals . These interactions are crucial for the performance of perovskite solar cells.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In the context of solar cells, this compound has been shown to enhance the stability and efficiency of perovskite solar cells by preventing the decomposition of perovskite materials and maintaining the conductivity of the hole transport layer . This compound’s ability to stabilize perovskite materials is essential for the long-term performance of solar cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It acts as a charge recombination inhibitor in perovskite solar cells, similar to its role in dye-sensitized solar cells . The compound binds to the surface of titanium dioxide (TiO2) and reduces the amount of adsorbed protons and lithium ions, thereby affecting the surface charge and improving the efficiency of the solar cells . Additionally, this compound interacts with halogen bonds to prevent the decomposition of perovskite materials .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied extensively in laboratory settings. It has been found that the compound maintains its stability and effectiveness in enhancing the performance of perovskite solar cells over extended periods . The incorporation of halogen bonds with this compound has been shown to significantly enhance the stability of perovskite films, maintaining their initial morphology, crystal structure, and light absorbance . This stability is crucial for the long-term application of perovskite solar cells.

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is known that the compound’s effects can vary with different dosages. In the context of solar cells, the concentration of this compound used can influence the efficiency and stability of the cells . Higher concentrations may lead to improved performance, but excessive amounts could potentially cause adverse effects on the materials used in the cells

Metabolic Pathways

Its role in enhancing the performance of perovskite solar cells suggests that it may interact with various enzymes and cofactors involved in the formation and stabilization of perovskite materials

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. In the context of solar cells, the compound is incorporated into the hole transport layer, where it plays a crucial role in maintaining the conductivity and stability of the layer . The distribution of this compound within the solar cell components is essential for its overall performance and efficiency.

Subcellular Localization

The subcellular localization of this compound is primarily within the components of perovskite solar cells. It is localized in the hole transport layer, where it interacts with other materials to enhance the stability and efficiency of the cells . The compound’s ability to bind to specific sites within the solar cell components is crucial for its function as a charge recombination inhibitor and stabilizer.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-tert-Butylpyridine 1-oxide can be synthesized through the oxidation of 4-tert-butylpyridine. One common method involves the use of hydrogen peroxide as the oxidizing agent in the presence of acetic acid. The reaction is typically carried out at elevated temperatures (around 90°C) overnight. The reaction mixture is then cooled, and the product is extracted using dichloromethane, followed by drying and concentration to yield the desired compound .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process generally involves similar oxidation reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butylpyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound itself is an oxidized form of 4-tert-butylpyridine.

    Reduction: It can be reduced back to 4-tert-butylpyridine under appropriate conditions.

    Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at elevated temperatures.

    Reduction: Catalytic hydrogenation or other reducing agents.

    Substitution: Various electrophiles can be used for substitution reactions.

Major Products:

    Oxidation: this compound.

    Reduction: 4-tert-Butylpyridine.

    Substitution: Products depend on the substituent introduced.

Scientific Research Applications

4-tert-Butylpyridine 1-oxide has several applications in scientific research:

Comparison with Similar Compounds

    4-tert-Butylpyridine: The non-oxidized form of the compound.

    4-tert-Butyl-2-chloropyridine: A chlorinated derivative.

    4-tert-Butylpyridine-N-oxide: Another name for the same compound.

Uniqueness: 4-tert-Butylpyridine 1-oxide is unique due to its oxidized nitrogen, which imparts different chemical reactivity compared to its non-oxidized counterpart. This makes it particularly useful in applications requiring specific electronic properties, such as in solar cells .

Properties

IUPAC Name

4-tert-butyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(2,3)8-4-6-10(11)7-5-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFQXPIZAKBRCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=[N+](C=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23569-17-7
Record name 4-(tert-Butyl)pyridine 1-Oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-tert-butylpyridine (19.0 g) in acetic acid (90 ml) was added dropwise 50% of hydrogen peroxide aqueous solution (20 ml) at room temperature and stirred for 30 minutes under the same condition. The mixture was stirred for 3 hours at ca.80° C. After cooling to room temperature, to the mixture was added dropwise another 20 ml of 50% hydrogen peroxide aqueous solution and stirred for 30 minutes. The mixture was stirred for 3 hours at ca. 80° C. After cooling to room temperature, the mixture was concentrated in vacuo. The residue was taken up with chloroform, and washed with water (50 ml), saturated sodium carbonate aqueous solution (50 ml) and water (50 ml). The organic layer was dried over sodium sulfate, filtered and concentrated in vacuo to give 4-tert-butyl-1-oxypyridine, which was crystallized by isopropyl ether as a colorless powder (19.1 g).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-tert-butylpyridine (44.3 ml, 300 mmol) in glacial acetic acid (200 ml) was added hydrogen peroxide (37.1 ml of a 27.5% aqueous solution, 300 mmol), and the resulting mixture heated at reflux overnight. The cooled mixture was evaporated to dryness. The residue was dissolved in dichloromethane (200 ml), and washed with brine (50 ml), then dried (Na2SO4) and evaporated to give the title compound (40 g, 88%) as a white solid.
Quantity
44.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
88%

Synthesis routes and methods III

Procedure details

In a reaction flask, 4-(tert-butyl)pyridine (13.5 g, 99.8 mmol) was dissolved in 70 ml of acetic acid (1.29 mmol), and 30 ml of hydrogen peroxide (H2O2) (30%, 0.30 mol) was then slowly added to obtain a mixture. The mixture was heated to 80° C. for reaction for 24 hours, and the temperature was then slowly reduced to 20° C. The reaction flask was vacuum pumped to remove solvents from the mixture, followed by addition of a sodium hydroxide aqueous solution to adjust the pH of the mixture to 8. Next, the mixture was washed several times with dichloromethane and with deionized water to collect an organic layer, and the organic layer was dehydrated using sodium sulfate (Na2SO4). The solvent was then removed from the organic layer, followed by vacuum drying, thereby obtaining light yellow solids (13 g, 87% yield), which was Compound L4-1 having a chemical structure represented by
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main chemical reaction described in the research paper involving 4-tert-butylpyridine 1-oxide?

A1: The research paper [] investigates the deoxygenative substitution reactions of this compound with tert-butyl and 1-adamantyl mercaptan. These reactions lead to the formation of tetrahydropyridines and furans.

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